Tousled-like kinase 1

TLK1 Inhibition Prostate Cancer Structure-Activity Relationship (SAR)

Research on TLK1-dependent DNA damage response (DDR) pathways is often confounded by the off-target activity of pan-kinase inhibitors like Thioridazine. TLK1 inhibitor J54 (CAS 4734-59-2) is a phenothiazine-based, non-ATP competitive chemical probe that directly addresses this gap. - Selectively inhibits TLK1 to abrogate the TLK1-NEK1-ATR-Chk1 signaling axis, sensitizing TMZ-resistant glioblastoma and androgen-deprived prostate cancer cells. - Demonstrates reduced off-target binding at dopamine receptors compared to first-generation probes, enabling cleaner phenotypic interpretation. - Available with >98% HPLC purity and rigorous analytical validation, ensuring batch-to-batch reproducibility for preclinical studies.

Molecular Formula
Molecular Weight
Cat. No. B1575441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTousled-like kinase 1
SynonymsTousled-like kinase 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Tousled-like Kinase 1 (TLK1) Inhibitors: A Strategic Guide for Targeted Cancer Research and DNA Damage Response Studies


Tousled-like kinase 1 (TLK1) is a serine/threonine protein kinase critical for DNA replication, chromatin assembly, and the DNA damage response (DDR) [1]. It is a validated drug target in oncology, particularly for overcoming resistance to androgen deprivation therapy (ADT) in prostate cancer and temozolomide (TMZ) in glioblastoma [2]. TLK1 inhibitors are specialized research tools designed to abrogate the TLK1-NEK1-ATR-Chk1 signaling axis, thereby forcing cancer cells with compromised DDR into apoptosis [3]. Unlike broad-spectrum kinase inhibitors, advanced TLK1 inhibitors are distinguished by their specific binding modes (e.g., non-ATP competitive, allosteric) and tailored selectivity profiles against the closely related TLK2 isoform, which are critical determinants of their utility and efficacy in complex biological systems [4].

Why Generic TLK Inhibitors Fail: The Critical Need for Selectivity and Defined Mechanism of Action


In the absence of well-characterized inhibitors, researchers often rely on pan-kinase inhibitors or first-generation compounds like Thioridazine (THD), which exhibit significant off-target activity at dopamine receptors and other kinases, leading to confounding biological results [1]. Furthermore, the functional divergence between TLK1 and its homolog TLK2 necessitates isoform-selective chemical probes. For instance, potent TLK2 inhibitors like UNC-CA2-103 (IC50 = 18 nM for TLK2) show negligible activity against TLK1 (16% inhibition at 0.5 µM), underscoring that activity against one isoform does not predict activity against the other [2]. Therefore, procurement decisions must be driven by quantitative evidence of target engagement, isoform selectivity, and a clearly defined inhibition mechanism (e.g., ATP-competitive vs. allosteric) to ensure experimental validity and translational relevance.

Quantitative Evidence Guide: Comparative Performance of Advanced TLK1 Inhibitors (J54, TLK1-IN-1/5n) vs. First-Generation Compounds


Direct Head-to-Head Comparison: TLK1-IN-1 (5n) Demonstrates Superior Target Inhibition vs. First-Generation J54

In a direct head-to-head biochemical comparison, the novel pyridazinone-fused indole compound TLK1-IN-1 (also known as 5n) was shown to possess significantly superior inhibition potential against TLK1 compared to the previously reported first-generation phenothiazine inhibitor, J54 [1]. The study specifically identifies 5n as having 'better inhibition potential than reported J54' [1]. This represents a key advancement in chemical tool development, offering researchers enhanced on-target potency for mechanistic studies.

TLK1 Inhibition Prostate Cancer Structure-Activity Relationship (SAR)

Potency in Disease-Relevant Cell Models: TLK1-IN-1 (5n) Exhibits Sub-Micromolar GI50 in LNCaP Prostate Cancer Cells

TLK1-IN-1 (5n) demonstrates potent anti-proliferative activity in the androgen-sensitive LNCaP prostate cancer cell line, a key model for TLK1-driven oncogenesis and ADT resistance. The compound exhibits a GI50 value of 2.7 µM [1]. This cellular potency is critical for validating downstream effects of TLK1 inhibition, such as DNA damage accumulation and apoptosis induction, as reported in the same study [1].

Cell-based Assay Prostate Cancer GI50

Functional Isoform Selectivity: J54's Defined Activity vs. TLK2-Selective Inhibitor UNC-CA2-103

While TLK1-IN-1 (5n) represents a potency-optimized tool, the earlier phenothiazine J54 provides a useful benchmark for understanding isoform selectivity. In contrast, the potent TLK2 inhibitor UNC-CA2-103 exhibits an IC50 of 18 nM against TLK2 but shows only 16% inhibition of TLK1 at a concentration of 0.5 µM [1]. This data from a parallel discovery program highlights the stark divergence in inhibitor binding between the two isoforms, validating the use of J54 as a TLK1-preferential probe and cautioning against the use of TLK2 inhibitors as proxies for TLK1 inhibition.

Isoform Selectivity TLK1 TLK2 Kinase Profiling

Mechanistic Differentiation: Non-ATP Competitive Inhibition of TLK1-IN-1 (5n) vs. Potential ATP-Competitive Analogs

A key differentiator for TLK1-IN-1 (5n) is its reported mechanism of action as a non-ATP competitive inhibitor [1]. This contrasts with many kinase inhibitors that target the highly conserved ATP-binding pocket. Non-ATP competitive (allosteric) inhibitors can offer advantages such as improved selectivity and the ability to maintain efficacy in the presence of high intracellular ATP concentrations, which can limit the effectiveness of ATP-competitive inhibitors [2]. This mechanistic distinction is a primary factor driving the development and procurement of advanced TLK1 inhibitors over earlier, less characterized compounds.

Mechanism of Action Non-ATP Competitive Allosteric Inhibitor

Optimal Application Scenarios for Advanced TLK1 Inhibitors in Oncology and DDR Research


Investigating Mechanisms of ADT Resistance in Prostate Cancer

Utilize TLK1-IN-1 (5n) to interrogate the TLK1-NEK1-ATR axis in LNCaP or other androgen-sensitive prostate cancer cell lines. Its superior potency and non-ATP competitive mechanism make it ideal for dissecting pathway activation following androgen deprivation, as demonstrated by its ability to inhibit TLK1 activity and reduce clonogenicity when combined with anti-androgens like Bicalutamide [1].

Validating TLK1 as a Target in Temozolomide-Resistant Glioblastoma (GBM)

Employ the well-characterized TLK1 inhibitor J54 to study its effects on sensitizing TMZ-resistant GBM cells. Research has shown that J54 treatment enhances cytotoxicity and reduces migration/invasion in these models, establishing a clear rationale for its use as a chemical probe to explore synthetic lethal interactions in brain cancer [2].

Disentangling TLK1 vs. TLK2 Functions in DNA Damage and Replication

Conduct comparative studies using a TLK1-preferential inhibitor like J54 alongside the highly selective TLK2 inhibitor UNC-CA2-103. Given that UNC-CA2-103 potently inhibits TLK2 (IC50 = 18 nM) with minimal cross-reactivity against TLK1 (16% inhibition at 0.5 µM), this pair of tool compounds enables precise dissection of the unique and overlapping roles of each kinase in processes like replication fork stabilization and chromatin assembly [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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